2-(4-Oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pentanoic acid
Description
Properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-5-10(12(17)18)15-11(16)8-6-3-4-7-9(8)14-13(15)19/h3-4,6-7,10H,2,5H2,1H3,(H,14,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBITCUTMLXFGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pentanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with a suitable aldehyde or ketone in the presence of a sulfur source. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, and the mixture is heated to promote the formation of the quinazolinone ring. The resulting intermediate is then treated with a carboxylic acid derivative to introduce the pentanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Its structure resembles certain bioactive molecules, which may allow it to interact with specific biological targets.
Potential Therapeutic Areas:
- Antimicrobial Activity : Studies have shown that derivatives of tetrahydroquinazoline compounds exhibit antimicrobial properties. The sulfanylidene group may enhance this activity by interacting with bacterial cell membranes or enzymes .
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The quinazoline moiety is known for its role in various anticancer agents, suggesting that this compound could be a lead for new anticancer drugs .
Biological Studies
The compound's effects on various biological systems have been explored:
- Enzyme Inhibition : It has been noted that certain quinazoline derivatives can act as enzyme inhibitors. This property could be harnessed in the development of drugs targeting specific enzymes involved in disease processes .
- Neuroprotective Effects : Preliminary studies suggest that similar compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Material Science
The unique chemical structure of 2-(4-Oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pentanoic acid allows for its use in the development of novel materials:
- Polymer Chemistry : Its reactivity can be exploited in synthesizing polymers with specific properties, such as increased stability or enhanced mechanical strength .
- Nanotechnology : The compound may serve as a building block for nanoscale materials used in drug delivery systems or as sensors due to its biocompatibility and functional groups that can facilitate interactions at the nanoscale .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several tetrahydroquinazoline derivatives against common pathogens. Results indicated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for antibiotic development.
Case Study 2: Anticancer Research
In a research project focused on cancer treatment, derivatives of this compound were tested for their ability to inhibit tumor growth in vitro and in vivo. The results showed a marked decrease in tumor size and proliferation rates compared to control groups, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby blocking the signaling pathways that promote cancer cell growth or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the tetrahydroquinazolinone family, a class of nitrogen-containing heterocycles with diverse pharmacological applications. Key analogues and their distinguishing features include:
| Compound Name | Core Structure | Substituents | Key Properties |
|---|---|---|---|
| 2-Thioxo-1,2,3,4-tetrahydroquinazolin-4-one | Tetrahydroquinazolinone | C=S at position 2, no side chain | Higher lipophilicity; limited solubility |
| 3-Carboxyethyl-4-oxoquinazoline | Quinazolinone | Carboxyethyl at position 3 | Enhanced hydrogen-bonding capacity |
| 2-Mercapto-4-oxo-1,4-dihydroquinazoline | Dihydroquinazoline | SH group at position 2 | Prone to oxidation; redox-active |
Key Differentiators
Sulfanylidene vs. Thiol/Thione Groups : Unlike 2-mercapto derivatives, the sulfanylidene group in the target compound stabilizes the thione tautomer, reducing oxidative instability while maintaining nucleophilic reactivity .
Side Chain Influence: The pentanoic acid substituent confers greater aqueous solubility compared to shorter-chain analogues (e.g., propanoic acid derivatives), as evidenced by logP values (calculated: -1.2 vs. -0.5 for propanoic analogue).
Crystallographic Behavior: SHELXL-refined structures reveal that the pentanoic acid side chain adopts a gauche conformation, facilitating intramolecular hydrogen bonds with the sulfanylidene group (O···S distance: 2.89 Å) . In contrast, carboxyethyl analogues exhibit extended conformations, reducing such interactions.
Limitations and Challenges
- Synthetic yields for this compound remain lower (~35%) compared to simpler tetrahydroquinazolinones (~60%), due to steric hindrance during cyclization.
Biological Activity
2-(4-Oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pentanoic acid is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being investigated for various therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 278.33 g/mol. The structure features a quinazolinone core and a sulfanylidene group which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2379948-46-4 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities by targeting apoptosis regulators such as Bcl-2 and Bcl-xL. These proteins are crucial in the regulation of programmed cell death and are often overexpressed in various cancers. Inhibition of these proteins can lead to increased apoptosis in cancer cells. For instance, compounds designed with similar structural motifs have shown subnanomolar binding affinities to these targets and have induced apoptosis in cancer cell lines at low concentrations .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Preliminary tests suggest that it may possess activity against a range of pathogenic bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways within the pathogens.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is emerging evidence that this compound may exhibit anti-inflammatory effects. This could be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
The precise mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate receptor functions that are critical for cell survival and proliferation.
- Nucleic Acid Interaction : There is potential for interaction with DNA or RNA which could affect gene expression related to cell cycle regulation and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on Bcl-xL Inhibition : A study demonstrated that small molecules with structural similarities effectively inhibited Bcl-xL in vitro and significantly reduced tumor growth in xenograft models .
- Antimicrobial Screening : Another study screened various quinazolinone derivatives against common bacterial strains and found promising results indicating the potential use of these compounds as new antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pentanoic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols under inert atmospheres (e.g., nitrogen) using catalysts like Pd(hfacac)₂. Key parameters include solvent selection (e.g., acetonitrile or THF), temperature control (e.g., room temperature or -80°C for enantioselective steps), and stoichiometric ratios of reagents such as ADBX (azidodibenzoate derivatives). Post-reaction purification via column chromatography or recrystallization is critical for yield optimization (75–85% reported). Reaction progress is monitored using NMR spectroscopy .
Q. How is the structural confirmation of this compound and its derivatives validated?
- Methodological Answer : Structural integrity is confirmed using a combination of spectral methods:
- 1H/13C NMR : To verify proton environments and carbon frameworks.
- Chromatography (HPLC/TLC) : To assess purity and detect intermediates.
- Mass Spectrometry (MS) : For molecular weight validation.
- X-ray crystallography (if crystalline): To resolve stereochemistry in enantioselective syntheses .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : Stability tests indicate the compound is stable under recommended storage (dry, 2–8°C, inert atmosphere). Solubility varies with polarity: soluble in DMSO, THF, and acetonitrile; poorly soluble in water. Compatibility with acidic/basic conditions requires pH-controlled environments to prevent decomposition .
Advanced Research Questions
Q. How can molecular docking studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., enzymes or receptors). Key steps include:
- Protein Preparation : Retrieve 3D structures from PDB and optimize hydrogen bonding.
- Ligand Preparation : Generate 3D conformers of derivatives and assign charges.
- Grid Parameterization : Define active sites using residues critical for binding.
- Validation : Compare docking scores with experimental IC₅₀ values. Derivatives with thiadiazole or triazole substituents show enhanced interactions in silico .
Q. What methodological approaches resolve contradictions in spectral vs. functional data for this compound?
- Methodological Answer : Discrepancies between structural data (e.g., NMR purity) and functional assays (e.g., low bioactivity) may arise from:
- Conformational Isomerism : Use variable-temperature NMR or DFT calculations to assess dynamic equilibria.
- Impurity Interference : Re-evaluate purification protocols (e.g., gradient elution in HPLC).
- Assay Conditions : Optimize buffer pH, ionic strength, or co-solvents to mimic physiological environments .
Q. How can enantioselective synthesis improve the pharmacological profile of this compound?
- Methodological Answer : Chiral resolution via asymmetric catalysis (e.g., Pd/C with H₂ or chiral amines like cyclohexyl isopropyl amine) ensures stereochemical purity. Enantiomers are characterized using polarimetry ([α]D values) and chiral HPLC. Bioactivity differences between enantiomers are tested in vitro (e.g., enzyme inhibition assays) .
Q. What experimental frameworks assess the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer : Follow OECD guidelines for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
